
2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one is an organic compound with a complex structure It features a cycloheptane ring substituted with hydroxy, methyl, and methylprop-2-en-1-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach is to use isobutyronitrile as an initial raw material. The reaction conditions are carefully controlled to ensure high yield and purity of the target compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize byproducts. The process is designed to be safe and environmentally friendly, with minimal generation of wastewater and other pollutants .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl and methylprop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methyl and methylprop-2-en-1-yl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1-one: This compound has a similar structure but with a cyclohexane ring instead of a cycloheptane ring.
3-Buten-2-one, 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl): This compound features a bicyclic structure with similar substituents.
Uniqueness
2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one is unique due to its cycloheptane ring, which imparts different chemical and physical properties compared to similar compounds with cyclohexane or bicyclic structures. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
88292-31-3 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
2-hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-enyl)cycloheptan-1-one |
InChI |
InChI=1S/C15H26O2/c1-11(2)10-15(17)12(16)13(3,4)8-7-9-14(15,5)6/h17H,1,7-10H2,2-6H3 |
Clé InChI |
QQYQJVDLSXSOFL-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC1(C(=O)C(CCCC1(C)C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


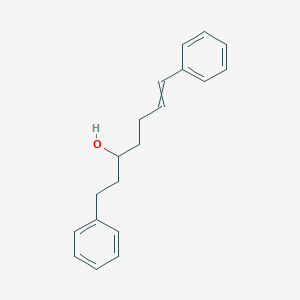
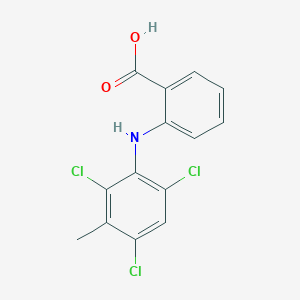
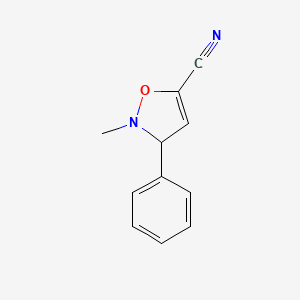

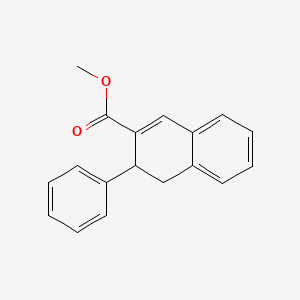
![N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine](/img/structure/B14404426.png)
![1,1'-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14404434.png)
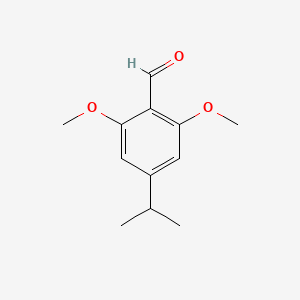



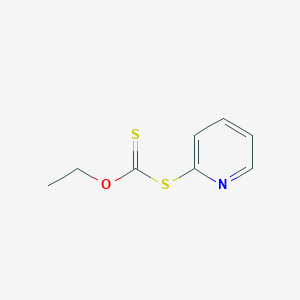
![5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne](/img/structure/B14404467.png)
![[(Methanesulfonyl)methanesulfonyl]ethene](/img/structure/B14404469.png)
